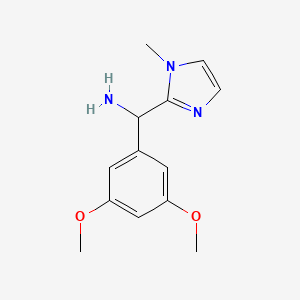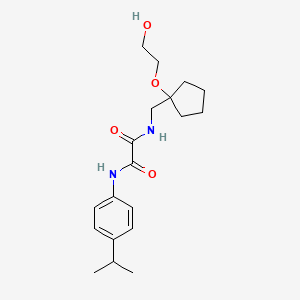![molecular formula C18H13FN2O4S B2524535 ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226445-52-8](/img/structure/B2524535.png)
ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a synthetic molecule that appears to be related to a class of organic compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to protect sensitive functional groups. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound involved the use of stereospecific oxidizing reagents such as SeO2, Clorox bleach, activated MnO2, and NaClO2 with resorcinol as a chlorine scavenger to obtain various derivatives . Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate involved a three-component reaction in acetone under reflux conditions . These methods suggest that the synthesis of the compound may also require careful selection of conditions and reagents to protect its sensitive fluoro and dioxido groups.
Molecular Structure Analysis
Crystal structure analysis and small cluster geometries are crucial for understanding the molecular structure of such compounds. For example, the crystal structure of (E)-ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate revealed monoclinic space group with specific unit cell parameters and intermolecular interactions . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT), and the molecular electrostatic potential (MEP) map was used to identify potential sites for hydrogen bonding . These techniques could be applied to determine the molecular structure of ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that the compound might undergo. For instance, the presence of a cyano group in ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate suggests potential reactivity at this site, as evidenced by the formation of hydrogen bonds with the N-H group . The compound's reactivity could also be influenced by the presence of the fluoro and dioxido groups, which may affect its electronic properties and thus its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be characterized using various spectroscopic techniques. For example, IR, UV, and NMR spectroscopy were used to characterize ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . These techniques could be employed to determine the properties of ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate, such as its solubility, stability, and electronic properties.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do mention the biological activity of related compounds. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was studied as an anti-juvenile hormone agent in insects . Such biological activities are important for understanding the potential applications of the compound , which may include pharmacological or agrochemical uses.
Aplicaciones Científicas De Investigación
Photopolymerization Enhancements
The synthesis and study of benzoate ester derivatives, including those with fluoro and cyano groups, have shown significant enhancements in photopolymerization speeds. These derivatives offer rapid photocure capabilities for thin film and coating applications due to their high reactivity and the desirable physical properties of the resulting polymers. This research opens new pathways for the development of advanced materials in coatings and thin films (Avci et al., 1996).
Liquid Crystalline Polysiloxanes
Research into monomers for side-chain liquid crystalline polysiloxanes has identified compounds including fluoro-alkyl esters as precursors. These materials demonstrate liquid crystalline behavior over a wide temperature range, suggesting potential for creating advanced liquid crystal displays and other optoelectronic devices (Bracon et al., 1999).
Novel Synthetic Approaches in Organic Chemistry
Studies have developed new synthetic methodologies involving ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate derivatives for the creation of complex organic molecules. These methods provide efficient routes to various heterocyclic compounds, showcasing the compound's versatility in organic synthesis (Pomeisl et al., 2006).
Anti-Juvenile Hormone Agents
Ethyl 4-(2-substituted alkyloxy)benzoates have been investigated for their potential as anti-juvenile hormone agents in pest management. These compounds induce precocious metamorphosis in insects like the silkworm, Bombyx mori, offering a novel approach to pest control without the use of traditional pesticides (Kuwano et al., 2008).
Propiedades
IUPAC Name |
ethyl 4-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-6-8-13(9-7-12)21-11-14(10-20)26(23,24)17-15(19)4-3-5-16(17)21/h3-9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURQPNDIURZLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)



![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)
